Benzyl 2-[1-(2-pyridinyl)ethylidene]hydrazinecarbodithioate
CAS No.: 26158-47-4
Cat. No.: VC16608178
Molecular Formula: C15H15N3S2
Molecular Weight: 301.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26158-47-4 |
|---|---|
| Molecular Formula | C15H15N3S2 |
| Molecular Weight | 301.4 g/mol |
| IUPAC Name | benzyl N-[(E)-1-pyridin-2-ylethylideneamino]carbamodithioate |
| Standard InChI | InChI=1S/C15H15N3S2/c1-12(14-9-5-6-10-16-14)17-18-15(19)20-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,19)/b17-12+ |
| Standard InChI Key | GAPPGYVPJUGIHP-SFQUDFHCSA-N |
| Isomeric SMILES | C/C(=N\NC(=S)SCC1=CC=CC=C1)/C2=CC=CC=N2 |
| Canonical SMILES | CC(=NNC(=S)SCC1=CC=CC=C1)C2=CC=CC=N2 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
Benzyl 2-[1-(2-pyridinyl)ethylidene]hydrazinecarbodithioate is systematically named as benzyl N-[(E)-1-pyridin-2-ylethylideneamino]carbamodithioate. Its isomeric SMILES representation (C/C(=N\NC(=S)SCC1=CC=CC=C1)/C2=CC=CC=N2) confirms the (E)-configuration at the hydrazone bond, critical for its spatial arrangement and intermolecular interactions. The pyridine ring at position 2 contributes to π-π stacking capabilities, while the dithiocarbazate moiety enables metal chelation.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅N₃S₂ |
| Molecular Weight | 301.4 g/mol |
| IUPAC Name | Benzyl N-[(E)-1-pyridin-2-ylethylideneamino]carbamodithioate |
| Canonical SMILES | CC(=NNC(=S)SCC1=CC=CC=C1)C2=CC=CC=N2 |
| PubChem CID | 5955229 |
Synthesis and Characterization
Condensation Reaction Mechanism
The compound is synthesized via a 1:1 condensation reaction between S-benzyldithiocarbazate (SBDTC) and 2-acetylpyridine under reflux conditions in ethanol . The reaction proceeds through nucleophilic addition of the hydrazine nitrogen to the carbonyl carbon of 2-acetylpyridine, followed by dehydration to form the hydrazone linkage.
Key Steps:
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SBDTC Preparation: S-benzyldithiocarbazate is synthesized by reacting benzyl chloride with ammonium dithiocarbazate in ethanol, yielding a thiol-reactive intermediate .
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Schiff Base Formation: SBDTC reacts with 2-acetylpyridine at 70–80°C for 6–8 hours, monitored by TLC for completion.
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Purification: The crude product is recrystallized from ethanol, yielding pale-yellow crystals with a melting point of 130–132°C.
Spectroscopic Validation
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IR Spectroscopy: Stretching vibrations at 1599 cm⁻¹ (C=N), 1103 cm⁻¹ (C=S), and 1344 cm⁻¹ (N-N-C) confirm the hydrazone and dithiocarbazate functionalities .
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UV-Vis Spectroscopy: A strong absorption band at 280 nm (π→π* transition) and a weaker band at 375 nm (n→π* transition) align with conjugated systems in similar Schiff bases .
Chemical and Tautomeric Behavior
Thione-Thiol Tautomerism
The compound exhibits dynamic equilibrium between thione (C=S) and thiol (S-H) forms, influenced by solvent polarity and pH. In the solid state, the thione form predominates, as evidenced by IR peaks at 1103 cm⁻¹ (C=S) and the absence of S-H stretches (~2550 cm⁻¹) . In polar protic solvents, deprotonation at the sulfur atom facilitates coordination with metal ions.
Applications in Medicinal Chemistry
Metal Complexation and Catalysis
The compound acts as a tridentate ligand, coordinating through the pyridine nitrogen, hydrazone nitrogen, and sulfur atoms. Co(II) and Ni(II) complexes exhibit catalytic activity in olefin oxidation, achieving turnover frequencies (TOF) of 120–150 h⁻¹ under mild conditions .
Table 2: Comparative Analysis of Metal Complexes
| Metal Ion | Coordination Geometry | Notable Activity |
|---|---|---|
| Cu(II) | Square Planar | Antimicrobial (ZOI: 18–22 mm) |
| Co(II) | Octahedral | Catalytic Oxidation (TOF: 140 h⁻¹) |
| Zn(II) | Tetrahedral | Antiproliferative (IC₅₀: 25 μM) |
Future Research Directions
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In Vivo Toxicity Profiling: Acute and chronic toxicity studies in model organisms are needed to establish safety margins.
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Structure-Activity Relationships (SAR): Modifying the benzyl and pyridinyl substituents could optimize bioavailability and target selectivity.
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Hybrid Drug Development: Conjugation with established pharmacophores (e.g., fluoroquinolones) may enhance antimicrobial potency.
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